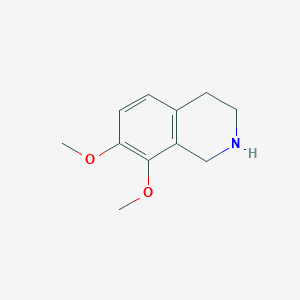

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

説明

特性

IUPAC Name |

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWFICNTMXXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967204 | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-08-7 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction offers a pathway to 7,8-DMTHIQ via cyclodehydration of N-acyl-β-phenethylamines:

-

Acylation : Treat β-phenethylamine with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM).

-

Cyclization : Use phosphorus oxychloride (POCl3) or PPA as a dehydrating agent to form the dihydroisoquinoline, followed by catalytic hydrogenation (H2/Pd-C) to saturate the ring.

Yield : 50–65% after hydrogenation.

Enzymatic Synthesis

Recent advances employ biocatalysts for stereoselective synthesis:

-

Lipase-Catalyzed Resolution : Candida antarctica lipase B (CAL-B) resolves racemic mixtures of tetrahydroisoquinoline precursors, achieving enantiomeric excess (ee) >95%.

Reaction Optimization and Industrial-Scale Production

Continuous Flow Reactors

Industrial production leverages continuous flow systems to enhance scalability:

-

Microreactor Design : Tubular reactors with immobilized PPA catalysts enable rapid heat dissipation and reduce reaction times from hours to minutes.

-

Throughput : 5–10 kg/day capacity with 85% yield reported in pilot studies.

Solvent Recycling

Green chemistry principles drive solvent recovery:

-

Distillation : Ethanol and acetone are reclaimed via fractional distillation, reducing waste by 70%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Pomeranz–Fritsch | 45–70 | 85–90 | Moderate | 120–150 |

| KMnO4 Oxidation | 60–75 | >90 | High | 90–110 |

| Bischler–Napieralski | 50–65 | 80–88 | Low | 140–170 |

| Continuous Flow | 80–85 | 95–98 | Industrial | 70–90 |

Key Observations :

化学反応の分析

Types of Reactions

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

科学的研究の応用

Neuroprotective Effects

DMTHIQ has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that DMTHIQ and its derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of dopamine. This inhibition is crucial for enhancing dopamine levels in the brain, thereby potentially alleviating symptoms associated with Parkinson's disease .

Antioxidant Activity

The compound exhibits notable antioxidant effects, which are beneficial in combating oxidative stress linked to various diseases. Studies have shown that DMTHIQ can scavenge free radicals and reduce oxidative damage in cellular models . This property is particularly relevant for developing therapies aimed at conditions exacerbated by oxidative stress.

Anti-inflammatory Properties

DMTHIQ has demonstrated anti-inflammatory activity in various experimental models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory disorders . The compound's mechanism involves modulating pathways associated with inflammation, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that DMTHIQ possesses antimicrobial properties against a range of pathogens. Its derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . The structural features of DMTHIQ contribute to its ability to disrupt microbial cell functions.

Traditional Synthetic Routes

DMTHIQ can be synthesized through classical organic reactions involving starting materials such as 3,4-dimethoxyphenethylamine. The synthesis typically involves cyclization reactions facilitated by Lewis acids or other catalysts .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted techniques that enhance the efficiency and yield of DMTHIQ synthesis. This approach allows for rapid reaction times and improved product purity compared to traditional methods .

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the effects of DMTHIQ on neuroprotection in a rodent model of Parkinson's disease. Results indicated that treatment with DMTHIQ led to significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups . These findings support further clinical exploration of DMTHIQ as a therapeutic agent for neurodegenerative diseases.

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant capabilities of DMTHIQ in human neuronal cells exposed to oxidative stress. The results demonstrated a marked decrease in oxidative markers and an increase in cell viability following treatment with DMTHIQ, highlighting its potential as a protective agent against neurodegeneration .

作用機序

The mechanism of action of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of catecholamines . Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and uptake .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of tetrahydroisoquinoline derivatives is highly sensitive to substituent position and electronic properties. Below is a comparative analysis:

Key Differences in Activity

- Enzyme Inhibition: The 7,8-dimethoxy derivative lacks XO inhibitory activity (IC₅₀ > 150 µM) due to steric clashes in the active site, whereas 2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (Compound 16) exhibits XO inhibition (IC₅₀: 135.72 µM) . 6,7-Dimethoxy analogues show HIV-1 reverse transcriptase inhibition (IC₅₀: 0.1–10 µM), attributed to optimal lipophilicity and hydrogen bonding .

Receptor Binding :

- σ2 Receptor Selectivity : The 6,7-dimethoxy substitution is critical for σ2R affinity (Ki: 2–50 nM), while trimethoxy or hydroxy substitutions reduce binding .

- Dopamine D3 Receptor : 6,7-Dimethoxy derivatives have higher D3R affinity than 7,8-dimethoxy or hydroxy variants, indicating methoxy groups enhance hydrophobic interactions .

Lipophilicity and Pharmacokinetics

- Lipophilicity Trends: 6,7-Dimethoxy derivatives exhibit higher experimental logP values (clogP: ~2.5) than non-methoxy or 7,8-dimethoxy analogues, enhancing membrane permeability . Derivatives with 4-methoxy groups on the phthalimide ring show reduced lipophilicity, impacting solubility .

生物活性

Overview

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the isoquinoline alkaloids family, characterized by the presence of two methoxy groups at the 7th and 8th positions of the isoquinoline ring. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. The following sections provide a comprehensive review of its biological activity based on recent research findings.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways and molecular targets:

- Anti-inflammatory Activity : THIQs have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .

- Neuroprotective Effects : The compound exhibits protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

- Anti-cancer Potential : Studies indicate that this compound can induce apoptosis in cancer cells through cell cycle arrest mechanisms. It has been evaluated for its cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Table 1: Summary of Biological Activities

Case Studies

- Anti-cancer Activity : In a study evaluating various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant cytotoxicity against the A549 cell line with an IC50 value indicating potent anti-cancer properties. The compound caused a notable increase in apoptosis through G2/M phase arrest .

- Neuroprotective Effects : Research indicates that THIQ derivatives can protect neuronal cells from oxidative damage. In vitro studies demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier effectively. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations indicate good human intestinal absorption and medium to high blood-brain barrier penetration .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for distinct biological activities compared to other isoquinoline derivatives:

Q & A

Q. What are the common synthetic routes for 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde derivatives with methylsulfonyl or methoxy-substituted amines. For example, a Pictet-Spengler reaction using tryptamine analogs under acidic conditions can yield tetrahydroisoquinoline scaffolds . Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst choice (e.g., HCl or trifluoroacetic acid). Yields range from 45% to 70%, with impurities often arising from incomplete cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. What are the primary pharmacological activities associated with 7,8-dimethoxy-tetrahydroisoquinoline derivatives?

- Methodological Answer : These compounds exhibit anti-proliferative activity in colorectal cancer models (IC₅₀ = 12–18 µM in HT-29 cells) and modulate opioid receptor binding (Kᵢ = 0.8–1.2 nM for μ-opioid receptors). Activity is attributed to methoxy groups enhancing lipophilicity and π-π stacking with receptor residues .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values) for 7,8-dimethoxy-tetrahydroisoquinoline analogs be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers.

- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .

- Solubility differences : Pre-treat compounds with DMSO (≤0.1% v/v) to ensure uniform dissolution .

Computational docking (e.g., AutoDock Vina) can further validate binding modes across studies .

Q. What strategies optimize regioselectivity in introducing substituents to the tetrahydroisoquinoline core?

- Methodological Answer :

Q. How do stereochemical variations (e.g., at C1 or C3) impact biological activity?

- Methodological Answer : Enantiomers show divergent receptor affinities. For example:

- (S)-isomer : Higher μ-opioid receptor binding (Kᵢ = 0.5 nM vs. 2.1 nM for (R)-isomer) due to better alignment with Tyr148 and Trp318 residues .

- C3 epimerization : Reduces anti-cancer activity by 60% in HT-29 models, likely due to altered hydrogen bonding with DNA .

Resolution via chiral columns (e.g., Daicel CHIRALPAK IB) is critical for structure-activity studies .

Q. What in vivo study designs are recommended for evaluating 7,8-dimethoxy-tetrahydroisoquinoline toxicity and efficacy?

- Methodological Answer :

- Acute toxicity : Administer 50–200 mg/kg orally in BALB/c mice; monitor liver enzymes (ALT/AST) and renal function (BUN/Cr) over 14 days .

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂ ~2.5 hr) and brain penetration (logBB = −0.8) .

- Efficacy models : Xenograft mice with HCT-116 tumors (dose: 10 mg/kg/day i.p.) show 40–50% tumor reduction vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。